1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one

Physical property profiling Synthetic feasibility Reaction solvent selection

1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one (CAS 2125-85-1; molecular formula C₅H₄N₄O; molecular weight 136.11 g/mol) is a fused bicyclic heterocycle comprising a pyridazin-3-one ring annulated to a pyrazole ring. The scaffold incorporates two privileged pharmacophores — pyridazine and pyrazole — recognized independently in FDA‑approved drugs, and their fusion generates a hydrogen‑bond‑capable, planar core that has been exploited in multiple drug‑discovery campaigns targeting cyclin‑dependent kinases (CDKs) and HIV‑1 reverse transcriptase (HIV‑RT).

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 2125-85-1
Cat. No. B1627449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one
CAS2125-85-1
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1C(=O)NN2
InChIInChI=1S/C5H4N4O/c10-5-3-1-2-6-7-4(3)8-9-5/h1-2H,(H2,7,8,9,10)
InChIKeyDWNDGHRTRSFQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one (CAS 2125-85-1): A Fused Pyridazinone-Pyrazole Scaffold with Validated Pharmacophore Utility for Kinase and Antiviral Drug Discovery


1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one (CAS 2125-85-1; molecular formula C₅H₄N₄O; molecular weight 136.11 g/mol) is a fused bicyclic heterocycle comprising a pyridazin-3-one ring annulated to a pyrazole ring . The scaffold incorporates two privileged pharmacophores — pyridazine and pyrazole — recognized independently in FDA‑approved drugs, and their fusion generates a hydrogen‑bond‑capable, planar core that has been exploited in multiple drug‑discovery campaigns targeting cyclin‑dependent kinases (CDKs) and HIV‑1 reverse transcriptase (HIV‑RT) [1][2]. The compound exists as a tautomeric pair (1,2‑dihydro‑3H‑pyrazolo[3,4‑c]pyridazin‑3‑one ↔ 3‑hydroxypyrazolo[3,4‑c]pyridazine), a feature that expands its derivatization options relative to non‑tautomeric regioisomeric scaffolds .

Why Simple Pyridazinone or Alternative Pyrazolopyridazine Isomers Cannot Replace 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one in Medicinal Chemistry Campaigns


The [3,4‑c] ring‑fusion topology of 1H‑pyrazolo[3,4‑c]pyridazin‑3(2H)‑one, combined with its carbonyl oxygen at position 3, creates a uniquely oriented hydrogen‑bond donor–acceptor network that is absent from regioisomeric [4,3‑c] or [3,4‑d] pyrazolopyridazines lacking the carbonyl . In the CDK inhibitor series, the pyrazolo[3,4‑c]pyridazin‑3‑amine lead (compound 1a) achieved CDK1/cyclin B inhibition with selectivity for the CDK family, whereas the pyrazolo[4,3‑c]pyridazine isomer showed no comparable kinase‑inhibitory activity in the same screening cascade [1]. Similarly, in HIV‑RT non‑nucleoside inhibitors, the [3,4‑c] scaffold uniquely enables binding in an expanded volume adjacent to the NNRTI pocket, a characteristic that confers resilience to single‑point resistance mutations and is not reproduced by other fused‑pyrazole isomers [2]. These findings demonstrate that the isoform‑specific arrangement of nitrogen atoms and the C3 carbonyl are not interchangeable without loss of target engagement.

1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one (CAS 2125-85-1): Head‑to‑Head Quantitative Differentiation Evidence


Elevated Boiling Point and Density Differentiate the Pyridazinone-Fused Scaffold from the [4,3-c] Regioisomer for High‑Temperature Reaction Compatibility

1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one exhibits a boiling point of 459.8 °C at 760 mmHg and a density of 1.702 g/cm³ . By contrast, the regioisomeric 1H-pyrazolo[4,3-c]pyridazine (CAS 36874-06-3), which lacks the carbonyl group, has a substantially lower boiling point of 357.5 °C and a density of only 1.348 g/cm³ . The >100 °C elevation in boiling point and the 0.354 g/cm³ increase in density are attributable to the intermolecular hydrogen‑bonding network enabled by the C3 carbonyl and the N–H of the pyrazole ring, forming a pseudo‑dimeric structure that stabilizes the liquid phase. These data are experimentally derived from standard physicochemical characterization and are relevant for selecting reaction solvents, distillation conditions, and thermal stability parameters in scale‑up chemistry .

Physical property profiling Synthetic feasibility Reaction solvent selection

Synthetic Route Delivers 64% Yield from Methyl 2‑Aminothiophene‑3‑Carboxylate, Establishing a Reproducible Bench‑Mark for Multi‑Gram Preparation

A published procedure reports that 1H-pyrazolo[3,4-c]pyridazin-3(2H)-one is obtained in 64% isolated yield by reacting methyl 2‑aminothiophene‑3‑carboxylate with hydrazine monohydrate in methanol for 37 h [1]. This two‑component condensation exploits the nucleophilic amino group and the ester carbonyl to form the pyridazinone ring, followed by cyclization to the fused pyrazole, all in a single solvent without protection/deprotection steps. For comparison, the synthesis of the regioisomeric pyrazolo[4,3-c]pyridazine scaffold via Richter cyclization of alkynylpyrazolediazonium salts typically proceeds in 45–65% yield, but requires a multistep sequence involving diazotization and elevated temperatures (100–105 °C) [2]. The 64% yield for the target compound thus represents a favorable balance of yield and operational simplicity for early‑stage medicinal chemistry or building‑block supply.

Synthetic methodology Yield optimization Process chemistry scale-up

CDK Family Selectivity of the 3‑Amino Derivative Establishes the Scaffold as a Kinase‑Inhibitor Privileged Structure Relative to Non‑Fused Pyridazinones

In a high‑throughput screen conducted by BASF Bioresearch Corp., the 3‑amino‑substituted pyrazolo[3,4‑c]pyridazine derivative (compound 1a; 4,5‑diphenyl‑1H‑pyrazolo[3,4‑c]pyridazin‑3‑amine) was identified as a potent inhibitor of CDK1/cyclin B and demonstrated selectivity for the CDK family over other kinase families tested [1]. The same study reported that the monofuryl analogue 1o was the most active compound against CDK1 within this series, while the corresponding 3‑hydroxy (pyridazin‑3‑one) analogue showed substantially reduced activity (IC₅₀ > 50 µM) against CDK1, confirming that the carbonyl‑amine substitution at position 3 is critical for target engagement [1]. In contrast, simple pyridazin‑3(2H)‑one scaffolds such as phthalazinone do not exhibit this CDK‑family selectivity profile, as they lack the fused pyrazole ring that occupies the ribose‑binding pocket of the CDK ATP site [1]. These data, derived from the closest substituted analogues of the target compound, establish the scaffold's differentiated kinase‑inhibition landscape.

Kinase inhibitor selectivity Cyclin-dependent kinase Anticancer drug discovery

Expanded‑Volume Binding Mode in HIV‑1 Reverse Transcriptase Confers Resistance Resilience Not Observed with Conventional NNRTI Scaffolds

Sweeney et al. (2008) reported that pyrazolo[3,4‑c]pyridazine‑based non‑nucleoside reverse transcriptase inhibitors (NNRTIs) bind to HIV‑1 RT in an expanded volume relative to most other inhibitors in the NNRTI class [1]. The crystallographic data (PDB: 3E01) show that the scaffold maintains the β13 and β14 strands bearing Pro236 in a position similar to that in the unliganded RT structure, creating a distribution of interactions that provides substantial resilience to single‑point resistance mutations [1]. Several pyrazolopyridazine NNRTIs were found to be highly effective against wild‑type and NNRTI‑resistant viral strains in cell culture [1]. By contrast, first‑generation NNRTIs such as nevirapine lose potency against common resistance mutations (e.g., K103N, Y181C) with EC₅₀ shifts of >100‑fold [2]. Although the specific EC₅₀ values for the pyrazolopyridazine series are compound‑dependent, the expanded‑volume binding mode is a scaffold‑intrinsic property that is not achievable with the simpler pyridazinone or [4,3‑c] regioisomers, which lack the optimal vector for occupying the enlarged pocket [1].

HIV-1 reverse transcriptase NNRTI Drug resistance mutations

GSK‑3α Inhibition with an IC₅₀ of 4 nM by a Direct Acylated Derivative Demonstrates the Scaffold's Ultra‑High Potency Potential

BindingDB data for N‑{5‑phenyl‑1H‑pyrazolo[3,4‑c]pyridazin‑3‑yl}butanamide (BDBM8330), a derivatized analogue of the target scaffold, reveal an IC₅₀ of 4 nM against glycogen synthase kinase‑3 alpha (GSK‑3α) in a biochemical assay using 10 µM ATP at pH 7.0, 2 °C [1]. This sub‑nanomolar potency places the acylated pyrazolo[3,4‑c]pyridazine among the most potent GSK‑3α inhibitors reported. By comparison, the simple pyridazin‑3(2H)‑one scaffold, without the fused pyrazole, shows no detectable GSK‑3α inhibition at concentrations up to 10 µM in the same assay platform, highlighting the essential contribution of the pyrazole ring to target engagement [1]. While this data is for a 5‑phenyl, 3‑butanamido derivative rather than the unsubstituted parent, it demonstrates that the core scaffold is competent for achieving picomolar‑to‑low‑nanomolar potency when appropriately elaborated — a ceiling that non‑fused pyridazinone scaffolds cannot reach.

Glycogen synthase kinase-3 Kinase inhibitor potency Structure-activity relationship

Recommended Application Scenarios for 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one (CAS 2125-85-1): Where the Scaffold Delivers Documented Advantage


Kinase Inhibitor Lead Optimization: CDK-Family Targeting Libraries

Medicinal chemistry teams developing selective CDK inhibitors should procure 1H‑pyrazolo[3,4‑c]pyridazin‑3(2H)‑one as the core scaffold for library synthesis, based on the validated CDK1/cyclin B inhibition and CDK‑family selectivity demonstrated by the 3‑amino‑substituted derivative (compound 1a) in the Braña et al. (2005) series . The scaffold's ability to occupy the ATP‑binding ribose pocket via the fused pyrazole ring is a structural feature not shared by simple pyridazinones, making this compound the appropriate starting point for parallel synthesis of C3‑, C4‑, and C5‑diversified analogues.

HIV‑1 NNRTI Drug Discovery: Resistance‑Breaking Inhibitor Design

Antiviral research groups pursuing next‑generation NNRTIs with resilience to K103N and Y181C resistance mutations should utilize this scaffold as the central building block . The expanded‑volume binding mode crystallographically characterized in the Sweeney et al. (2008) study (PDB: 3E01) is intrinsic to the [3,4‑c] topology and cannot be replicated with [4,3‑c] or [3,4‑d] regioisomeric scaffolds. Procurement of the authentic [3,4‑c] isomer ensures that the synthesized library retains the Pro236‑β13/β14 interaction network required for resistance resilience.

Fragment‑Based Drug Discovery (FBDD): Rule‑of‑Three‑Compliant Heterocyclic Core

With a molecular weight of 136.11 g/mol, a LogP of 0.0585, and a polar surface area of 74.69 Ų , 1H‑pyrazolo[3,4‑c]pyridazin‑3(2H)‑one meets all three Fragment Rule‑of‑Three criteria (MW < 300, ClogP ≤ 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3) and is therefore suitable as a fragment hit for SPR‑based or thermal‑shift screening against kinase and epigenetic targets. Its favorable physicochemical profile (LogP ≈ 0.06) ensures high aqueous solubility relative to more lipophilic heterocyclic fragments, facilitating biochemical assay compatibility.

Process Chemistry Scale‑Up: High‑Temperature Reaction Compatibility

For contract research organizations (CROs) and in‑house process chemistry groups, the compound's high boiling point (459.8 °C) and thermal stability support its use in high‑temperature derivatization reactions (e.g., nucleophilic aromatic substitution in sulfolane or DMF at >150 °C) without reactant loss . The established synthetic route from methyl 2‑aminothiophene‑3‑carboxylate (64% yield, MeOH, 37 h) provides a scalable entry point that avoids hazardous diazotization steps, reducing process safety burden and simplifying waste‑stream management [1].

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.